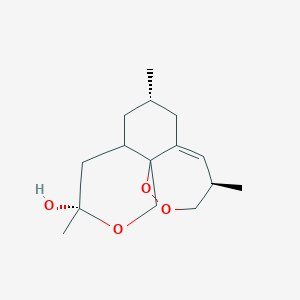![molecular formula C23H21Cl2N3O4 B236863 3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of benzamides that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide involves the inhibition of phosphodiesterase enzymes. These enzymes are responsible for the degradation of cyclic nucleotides, which play a crucial role in several physiological processes. By inhibiting these enzymes, this compound increases the levels of cyclic nucleotides, which in turn leads to the relaxation of smooth muscles and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-inflammatory and bronchodilatory effects, making it a potential candidate for the treatment of asthma and COPD. It has also been found to improve erectile function by increasing the levels of cyclic nucleotides in the corpus cavernosum.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide is its potent inhibitory activity against several phosphodiesterase enzymes. This makes it a valuable tool for studying the role of cyclic nucleotides in various physiological processes. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide. One potential direction is the development of more potent and selective inhibitors of phosphodiesterase enzymes. Another direction is the evaluation of the potential therapeutic applications of this compound in other diseases, such as inflammatory bowel disease and pulmonary hypertension. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent inhibitory activity against phosphodiesterase enzymes makes it a valuable tool for studying the role of cyclic nucleotides in various physiological processes. However, further studies are needed to evaluate its safety and toxicity before its use in clinical settings.
Synthesemethoden
The synthesis of 3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(2-furoyl)-1-piperazinecarboxamide. The final product is obtained by reacting the intermediate with 3,5-dichloroaniline. The synthesis of this compound has been reported in the literature, and it has been found to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including PDE-5, PDE-4, and PDE-7. This makes it a potential candidate for the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.
Eigenschaften
Molekularformel |
C23H21Cl2N3O4 |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
3,5-dichloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H21Cl2N3O4/c1-31-21-18(24)13-15(14-19(21)25)22(29)26-16-4-6-17(7-5-16)27-8-10-28(11-9-27)23(30)20-3-2-12-32-20/h2-7,12-14H,8-11H2,1H3,(H,26,29) |
InChI-Schlüssel |
BTJYZZUXJIXPGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
